2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol
Description
2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol is a heterocyclic compound featuring a pyrazole ring fused with a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Properties
IUPAC Name |
2-(5-amino-3-pyrazin-2-ylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c10-9-5-7(13-14(9)3-4-15)8-6-11-1-2-12-8/h1-2,5-6,15H,3-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCHATXAYSOCBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C(=C2)N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol typically involves the reaction of 5-amino-3-pyrazin-2-yl-pyrazole with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from commercially available pyrazine derivatives. The process includes nitration, reduction, and subsequent cyclization reactions to form the desired pyrazole-pyrazine scaffold.
Chemical Reactions Analysis
Types of Reactions
2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The hydroxyl group can be substituted with other functional groups like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and various substituted pyrazole-pyrazine compounds .
Scientific Research Applications
2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by inhibiting the activity of certain enzymes, thereby disrupting key biochemical pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share a similar pyrazole core and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a fused pyrazole ring, known for its anticancer properties.
Pyrazoloquinolines: These compounds have a quinoline ring fused with a pyrazole ring and are studied for their pharmacological activities.
Uniqueness
2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol is unique due to its specific combination of pyrazole and pyrazine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing new drugs and materials with tailored properties .
Biological Activity
Overview
2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol is a heterocyclic compound characterized by the presence of both pyrazole and pyrazine rings. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. The compound is primarily investigated for its potential as an enzyme inhibitor and its roles in various biochemical pathways, particularly in cancer treatment and antimicrobial applications.
The synthesis of this compound typically involves the reaction of 5-amino-3-pyrazin-2-yl-pyrazole with ethylene oxide under controlled conditions, often using solvents such as ethanol or methanol. The compound exhibits several chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity.
The mechanism of action for this compound includes:
- Enzyme Inhibition : It has been demonstrated to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells.
Anticancer Activity
Research indicates that compounds with similar structures have shown promising anticancer properties. For instance, derivatives of pyrazole have been reported to exhibit significant anticancer activity by targeting various cellular pathways involved in tumor growth and proliferation .
Antimicrobial Properties
In vitro studies have highlighted the antimicrobial potential of this compound. It has been tested against various pathogens, showing effective minimum inhibitory concentrations (MIC) against bacteria such as Staphylococcus aureus and Escherichia coli.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other pyrazole derivatives:
| Compound Type | Biological Activity | Notes |
|---|---|---|
| 5-Amino-pyrazoles | Anticancer, Anti-inflammatory | Similar core structure; diverse activities |
| Pyrazolo[3,4-d]pyrimidine | Anticancer | Known for potent anticancer properties |
| Pyrazoloquinolines | Antimicrobial | Explored for pharmacological activities |
Study on Antimicrobial Activity
A study focused on a series of thiazolones and thiophenes bearing pyrazole derivatives demonstrated significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens. The study emphasized the importance of the structural features in enhancing the biological activity .
Study on Anticancer Properties
Research investigating the effects of pyrazole derivatives on cancer cell lines found that specific modifications to the pyrazole structure could enhance their efficacy as CDK inhibitors, leading to improved therapeutic outcomes in cancer treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
